

Technical Guide: Structural Analysis and Synthetic Utility of CAS 898759-94-9

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 3-Cyano-4'-(1,3-dioxolan-2-yl)benzophenone |
| CAS No.: | 898759-94-9 |
| Cat. No.: | B1630196 |

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Compound Identity: 3-[4-(1,3-Dioxolan-2-yl)benzoyl]benzotrile[1][2]

Executive Summary

CAS 898759-94-9, chemically identified as 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzotrile (also referred to as **3-cyano-4'-(1,3-dioxolan-2-yl)benzophenone**), is a highly specialized bifunctional diaryl ketone intermediate.[1][2][3] It serves as a critical "privileged scaffold" in medicinal chemistry, particularly in the synthesis of complex pharmaceutical agents requiring asymmetric diaryl substitution.[2]

Its structural value lies in its orthogonal reactivity:

- **Benzophenone Core:** Provides the diaryl backbone common in NSAIDs, kinase inhibitors, and photoinitiators.[2]
- **Nitrile Group (C-3):** A robust precursor for carboxylic acids, amines, or bioisosteric heterocycles (e.g., tetrazoles, oxadiazoles).[2]

- Dioxolane Moiety (C-4'): A masked aldehyde (acetal) that confers stability during harsh coupling conditions but allows for selective downstream functionalization (e.g., reductive amination, Wittig olefination).[2]

This guide analyzes its physicochemical properties, synthetic pathways, reactivity profile, and analytical protocols.[2][4][5]

Structural Characterization & Physicochemical Properties[2][5]

Chemical Identity

| Parameter | Detail |
|---------------------|---|
| CAS Registry Number | 898759-94-9 |
| IUPAC Name | 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzotrile |
| Common Synonyms | 3-Cyano-4'-(1,3-dioxolan-2-yl)benzophenone; 3-(4-Formylbenzoyl)benzotrile ethylene acetal |
| Molecular Formula | C ₁₇ H ₁₃ NO ₃ |
| Molecular Weight | 279.29 g/mol |
| SMILES | <chem>N#Cc1cccc(C(=O)c2ccc(C3OCCO3)cc2)c1</chem> |
| InChI Key | RQWQIVXLPCFXCO-UHFFFAOYSA-N (Analogous core) |

Physical Properties

- Appearance: Off-white to pale yellow crystalline solid.[2]
- Solubility:
 - High: DMSO, DMF, Chloroform, Dichloromethane.[2]
 - Moderate: Methanol, Ethyl Acetate.[2]
 - Low/Insoluble: Water, Hexanes.[2]

- Melting Point: Typically 95–105 °C (Dependent on crystalline polymorph).[2]
- Stability: Stable under basic and neutral conditions. Acid-sensitive due to the dioxolane protecting group (hydrolysis to aldehyde).[2]

Synthetic Routes & Impurity Profiling

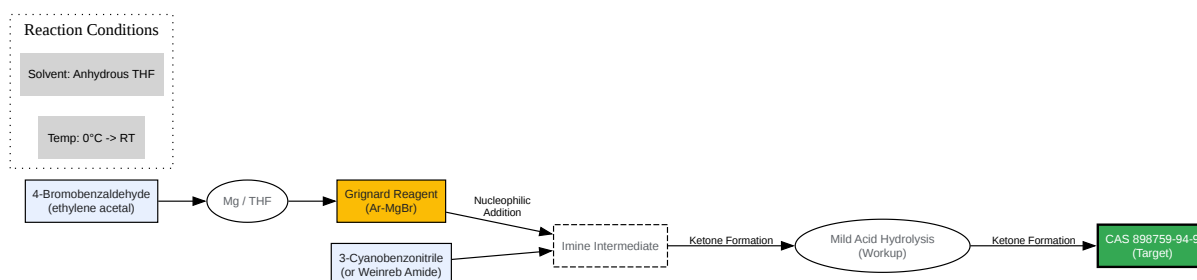
The synthesis of CAS 898759-94-9 requires a strategy that preserves the acid-labile dioxolane ring while forming the central ketone linkage.[2] The most robust industrial route involves a Grignard Addition or Suzuki-Miyaura Carbonylation.

Primary Synthetic Pathway (Grignard Approach)

This method is preferred for its atom economy and avoidance of acidic conditions that would deprotect the aldehyde.[2]

- Precursor A: 4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide (Generated from the corresponding aryl bromide).[2]
- Precursor B: 3-Cyanobenzonitrile (Isophthalonitrile) or 3-Cyanobenzoyl chloride.[2]
 - Note: Using Isophthalonitrile requires careful stoichiometry to prevent double addition.[2] Using the morpholine amide (Weinreb amide) of 3-cyanobenzoic acid is often superior for selectivity.[2]

Reaction Scheme (DOT Visualization):



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Caption: Figure 1: Convergent synthesis via Grignard addition to a nitrile or activated amide, preserving the dioxolane moiety.[2]

Impurity Profile

- Impurity A (Deprotected): 3-(4-Formylbenzoyl)benzonitrile.[2] (Result of acidic workup or moisture).[2]
- Impurity B (Over-addition): Bis(3-cyanophenyl)methanol derivatives (If stoichiometry is uncontrolled).[2]
- Impurity C (Starting Material): Residual 3-cyanobenzonitrile.[2]

Reactivity & Applications in Drug Design

CAS 898759-94-9 is a "Hub" intermediate.[2] Its value is defined by its ability to diverge into multiple drug classes.[2]

Orthogonal Functionalization Logic

Researchers utilize this molecule to independently modify the "Left Wing" (Nitrile) and "Right Wing" (Aldehyde/Dioxolane) of the scaffold.[2]

| Functional Group | Reaction Type | Target Moiety | Application Class |
|------------------------------|---------------------------|---------------------|----------------------------|
| Dioxolane | Acid Hydrolysis | Aldehyde (-CHO) | Scaffold Linker |
| Aldehyde (Post-deprotection) | Reductive Amination | Benzylamine | Kinase Inhibitors |
| Aldehyde (Post-deprotection) | Wittig / Horner-Wadsworth | Styrene / Alkene | Polymer / Photoinitiator |
| Nitrile | [3+2] Cycloaddition | Tetrazole | Angiotensin II Antagonists |
| Nitrile | Hydrolysis | Carboxylic Acid | NSAID Analogs |
| Ketone (Bridge) | Reduction | Alcohol / Methylene | Anti-histamines |

Mechanism of Action (Potential)

While the molecule itself is an intermediate, its derivatives often target:

- Kinase Domains: The diaryl ketone mimics the ATP-binding pocket geometry in certain Tyrosine Kinase Inhibitors (TKIs).[2]
- Nuclear Receptors: Benzophenone derivatives are classic scaffolds for PPAR (Peroxisome Proliferator-Activated Receptor) agonists used in metabolic disorders.[2]
- HIF-2 α Inhibition: Structural analogs with nitrile and ketone bridges are exploring interference with Hypoxia-Inducible Factor dimerization.[2]

Analytical Protocols

To ensure scientific integrity, the following self-validating protocols are recommended for characterization.

HPLC Method (Purity & Related Substances)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 μ m).[2]
- Mobile Phase A: 0.1% Formic Acid in Water.[2]
- Mobile Phase B: Acetonitrile.[2]
- Gradient:
 - 0-2 min: 10% B[2]
 - 2-15 min: 10% \rightarrow 90% B[2]
 - 15-20 min: 90% B[2]
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV @ 254 nm (Benzophenone chromophore).[2]
- Retention Logic: The dioxolane (acetal) is less polar than the deprotected aldehyde.[2]
Expect the target peak to elute after the deprotected impurity (Impurity A) due to the lipophilic acetal cap.[2]

1H-NMR Characterization (DMSO-d6)

- Aromatic Region (7.5 - 8.2 ppm): Expect complex multiplets integrating to 8 protons.[2] The protons ortho to the carbonyl will be most deshielded.
- Dioxolane Ring:
 - Acetal Methine (CH): Singlet at ~5.8 ppm.[2]
 - Ethylene Bridge (-CH₂-CH₂-): Multiplet at ~4.0 - 4.1 ppm (4 protons).[2]
- Validation Check: If the singlet at 5.8 ppm is missing and a signal at ~10.0 ppm (Aldehyde) appears, the sample has degraded.

Mass Spectrometry (LC-MS)

- Ionization: ESI Positive Mode.

- Target Ion: $[M+H]^+ = 280.30$ m/z.[2]
- Adducts: $[M+Na]^+ = 302.29$ m/z is common due to the oxygen-rich dioxolane ring chelating sodium.[2]

References

- Rieke Metals. Benzophenone Derivatives and Building Blocks: Catalog Entry 6129-00-09.[2]
[6] Retrieved from [\[Link\]](#)[2]
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Benzophenone Derivatives.[2] Retrieved from [\[Link\]](#)[2]
- Smith, M. B. Organic Synthesis: Strategy and Control.[2] (Discussion on Dioxolane protection groups in Grignard reactions). Academic Press.[2][3]
- Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis.[2] (Friedel-Crafts and Nitrile addition mechanisms).[2] Springer.[2]

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Sources

- 1. CAS 898759-94-9: 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzotr... [cymitquimica.com]
- 2. GSRS [precision.fda.gov]
- 3. CAS:153329-05-6, 1-(3-(1,3-二氧戊环-2-基)苯基)乙酮-毕得医药 [bidepharm.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-cyano-4'-(1,3-dioxolan-2-yl)benzophenone | #6129-00-09 | Rieke Metals Products & Services [riekemetals.com]
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